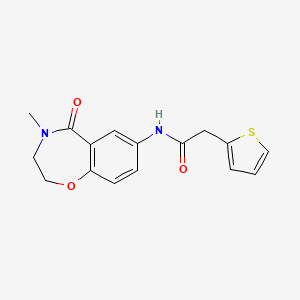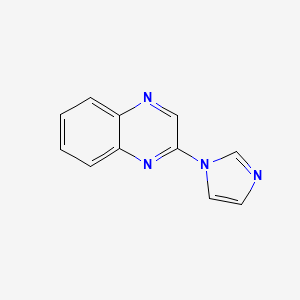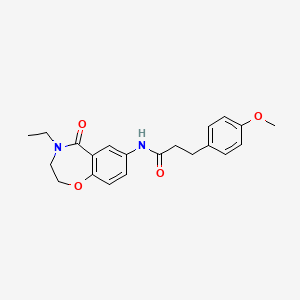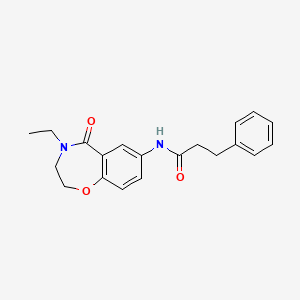![molecular formula C27H30N2O5S B6493727 N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2,2-diphenylacetamide CAS No. 922120-83-0](/img/structure/B6493727.png)
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2,2-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline . Tetrahydroisoquinoline (THIQ) derivatives have been reported for various biological activities like anti-microbial, anti-cancer, anti-viral, and anti-HIV .
Synthesis Analysis
The synthesis of similar compounds involves the design and synthesis of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogues as inhibitors of HIV-1 reverse transcriptase . The compounds were characterized by infrared spectroscopy, proton nuclear magnetic resonance spectroscopy, and mass spectroscopy .Molecular Structure Analysis
The molecular structure of similar compounds was determined using infrared spectroscopy, proton nuclear magnetic resonance spectroscopy, and mass spectral data .Chemical Reactions Analysis
The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were predicted and found to be within the acceptable range of drugable properties .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
F2282-0423 serves as a promising scaffold for designing novel biologically active compounds. Researchers have explored its potential as a building block for synthesizing natural products and synthetic pharmaceuticals. Notably, optically pure 1,2,3,4-tetrahydroisoquinoline carboxylic acids derived from F2282-0423 have been of interest due to their diverse biological activities. These include anti-inflammatory, anti-viral, anti-fungal, and anti-cancer properties .
Influenza Virus Polymerase Inhibitors
Derivatives of F2282-0423 have been synthesized and evaluated as potent inhibitors of the influenza virus polymerase acidic (PA) endonuclease domain. These compounds represent a potential avenue for developing new antiviral agents .
Parkinson’s Disease Treatment
6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid, a derivative of F2282-0423, has been isolated from Mucuna pruriens. Traditionally used for treating Parkinson’s disease, this compound behaves as a peripheral catechol-O-methyltransferase inhibitor (COMTI) .
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
F2282-0423 analogues have been designed and synthesized as inhibitors of HIV-1 reverse transcriptase. These compounds contribute to the development of antiretroviral therapies for HIV infection .
Privileged Scaffold for Drug Discovery
The tetrahydroisoquinoline core of F2282-0423, along with related derivatives, has been recognized as a ‘privileged scaffold.’ Researchers use it to identify, design, and synthesize novel biologically active molecules. Applications range from anti-inflammatory agents to potential treatments for neurodegenerative disorders .
Synthetic Methodology
The synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization. This methodology has broader implications for constructing chiral tetrahydroisoquinoline derivatives .
Mecanismo De Acción
Target of Action
The primary target of F2282-0423 is currently unknown. The compound’s structure, which includes a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety, suggests it may interact with a variety of biological targets .
Mode of Action
Compounds with similar structures have been shown to inhibit hiv-1 reverse transcriptase
Biochemical Pathways
Without specific information on the primary target of F2282-0423, it is challenging to accurately summarize the affected biochemical pathways. If the compound does indeed inhibit HIV-1 reverse transcriptase, it would interfere with the replication of the HIV-1 virus, affecting the viral life cycle .
Result of Action
The molecular and cellular effects of F2282-0423’s action are largely unknown due to the lack of specific information about its primary target and mode of action. If the compound does inhibit HIV-1 reverse transcriptase, it could potentially reduce the replication of the HIV-1 virus, leading to a decrease in viral load .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O5S/c1-33-24-17-22-13-15-29(19-23(22)18-25(24)34-2)35(31,32)16-14-28-27(30)26(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,17-18,26H,13-16,19H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTTZFVWKITWMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,2-diphenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]-3-methylphenyl}acetamide](/img/structure/B6493685.png)
![2-phenoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide](/img/structure/B6493698.png)
![2-(4-ethoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide](/img/structure/B6493703.png)
![3-cyclopentyl-N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}propanamide](/img/structure/B6493704.png)
![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-4-methylbenzamide](/img/structure/B6493708.png)
![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2,4-dimethoxybenzamide](/img/structure/B6493713.png)
![3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6493718.png)
![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B6493719.png)